molecular formula C8H11N2NaO2S B6214402 sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate CAS No. 2728378-00-3

sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate

Cat. No.: B6214402
CAS No.: 2728378-00-3
M. Wt: 222.2
InChI Key:
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Description

Sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a tert-butyl group, which is a bulky substituent that can influence the compound’s reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate typically involves the reaction of appropriate thiadiazole precursors with sodium acetate One common method involves the cyclization of hydrazine derivatives with carbon disulfide, followed by alkylation with tert-butyl halides

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to modulation of their activity. The tert-butyl group can influence the compound’s binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-(3-tert-butyl-1,3,4-thiadiazol-5-yl)acetate
  • Sodium 2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)acetate
  • Sodium 2-(3-tert-butyl-1,2,4-triazol-5-yl)acetate

Uniqueness

Sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties. The tert-butyl group further enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

2728378-00-3

Molecular Formula

C8H11N2NaO2S

Molecular Weight

222.2

Purity

95

Origin of Product

United States

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